molecular formula C11H10N2O B13822214 1-Prop-2-enylquinoxalin-2-one

1-Prop-2-enylquinoxalin-2-one

Cat. No.: B13822214
M. Wt: 186.21 g/mol
InChI Key: VEXVUYUEHGSYGR-UHFFFAOYSA-N
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Description

1-Prop-2-enylquinoxalin-2-one is a chemical derivative based on the privileged quinoxalin-2(1H)-one scaffold, a nitrogen-containing heterocycle of significant interest in medicinal and materials chemistry . The core quinoxalin-2(1H)-one structure is known for its diverse biological activities and wide presence in pharmaceutical compounds, making its derivatives valuable templates for drug discovery and development . The prop-2-enyl (allyl) substitution on the parent structure is a key functionalization, potentially altering the compound's electronic properties and reactivity, which is a common strategy in the design of novel molecules for specific research applications. This compound is of particular value in methodological research, especially in the field of direct C–H functionalization. The parent quinoxalin-2(1H)-one is a benchmark substrate for developing new synthetic methods, particularly for functionalization at its C3 position, which is the most cost-effective approach to generating diverse libraries of derivatives . As a derivative with a pre-installed substituent, this compound can serve as a starting material or intermediate in heterogeneous catalytic reactions, including those using graphitic carbon nitride (g-C3N4), MOFs, and COFs, to build more complex molecular architectures . Its primary research applications include serving as a building block for the synthesis of novel heterocyclic compounds, investigation in recyclable heterogeneous catalytic systems, and exploration of structure-activity relationships in biological studies. Researchers are advised to consult the safety data sheet (SDS) prior to use. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-prop-2-enylquinoxalin-2-one

InChI

InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-8-11(13)14/h2-6,8H,1,7H2

InChI Key

VEXVUYUEHGSYGR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=CC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Prop 2 Enylquinoxalin 2 One and Analogous Structures

Regioselective N-Alkylation Strategies for Quinoxalinones

The introduction of substituents at the N1-position of the quinoxalin-2-one ring is a key step in the synthesis of derivatives like 1-prop-2-enylquinoxalin-2-one. Quinoxalin-2-one exists in a tautomeric equilibrium with 2-hydroxyquinoxaline, presenting two potential sites for alkylation (N1 and O2). Achieving regioselectivity for N-alkylation over O-alkylation is a significant synthetic challenge. Various strategies have been developed to control the outcome of this reaction.

Catalytic Approaches in N-Functionalization

Catalytic methods offer efficient and selective pathways for the N-alkylation of quinoxalinones. Phase-transfer catalysis (PTC) has emerged as a powerful technique for this transformation, facilitating the reaction between the quinoxalinone salt and an alkylating agent in a biphasic system.

In a representative example analogous to quinoxalinone synthesis, the selective N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one was achieved using various active halo-methylene compounds in the presence of tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst and potassium carbonate as the base. This method provides fair to good yields (50–76%) and high regioselectivity for the N-alkylated product. The mechanism involves the formation of a quinolinone anion in the aqueous phase, which is then transported by the lipophilic quaternary ammonium (B1175870) cation into the organic phase to react with the alkyl halide. acsgcipr.org This technique is advantageous as it often allows for the use of milder, inorganic bases and a wider range of solvents compared to traditional methods. acsgcipr.org

The choice of catalyst and reaction conditions is crucial. For instance, in the synthesis of N-allyl quinoxalinecarboxamides, the alkylation of a parent quinoxalinone with allyl bromide can lead to a mixture of N- and O-regioisomers, highlighting the competitive nature of the reaction. rsc.org Catalytic systems, such as those involving iridium or ruthenium complexes, have also been employed for the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology, which represents a greener alternative to using alkyl halides. nih.gov While not yet demonstrated specifically for this compound, these catalytic systems are promising for future applications in this area.

Catalyst SystemAlkylating AgentSubstrateKey FeaturesReference
TBAB / K₂CO₃Allyl Bromide (analogous)4-Chloro-6-methylquinolin-2(1H)-oneHigh N-regioselectivity, good yields, mild conditions.
[Cp*IrCl₂]₂ / NaOH (analogous)Alcohols2-AminoquinazolinesHigh atom efficiency, complete regioselectivity, environmentally friendly. rsc.org
Pd/C (analogous)NitrilesAromatic aminesSelective synthesis of secondary amines via reductive amination. rsc.org

Non-Catalytic and Green Chemistry Methods for N-Alkylation

In line with the principles of green chemistry, methods that minimize waste, avoid hazardous reagents, and reduce energy consumption are highly desirable. Microwave-assisted organic synthesis (MAOS) has been shown to be an effective tool for accelerating the synthesis of quinoxaline (B1680401) derivatives, often under solvent-free conditions. udayton.edue-journals.inscispace.com

Microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to higher yields and cleaner reactions. udayton.edue-journals.in For example, the condensation of diamines and dicarbonyls to form quinoxalines has been achieved in excellent yields (80-90%) within minutes under solvent-free microwave conditions. e-journals.in While specific examples for the N-allylation of quinoxalin-2-one under these conditions are not extensively detailed, the technology offers a promising green alternative to conventional heating. The general procedure for alkylation of related quinoxaline scaffolds often involves refluxing the substrate with an alkylating agent like allyl bromide in the presence of a base such as triethylamine (B128534) in a suitable solvent like ethanol (B145695). nih.govacs.org Adapting such procedures to microwave heating could provide a more efficient and environmentally benign route to this compound.

MethodReagentsConditionsAdvantagesReference
Microwave-Assisted SynthesisDiamines, DicarbonylsSolvent-free, 3.5 minutesRapid, high yields (80-90%), environmentally benign. e-journals.in
Conventional HeatingQuinoxaline-thione, Allyl Bromide, Et₃NReflux in ethanol, 12hStandard laboratory procedure. nih.govacs.org

Selective C-H Functionalization of Quinoxalinone Scaffolds

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy for elaborating complex molecules. For quinoxalin-2(1H)-ones, the C3-position is the most common site for such transformations due to its electron-deficient nature, making it susceptible to radical or nucleophilic attack.

Oxidative C-H Functionalization

Oxidative C-H functionalization involves the coupling of a C-H bond with a nucleophile or another coupling partner under oxidative conditions. These reactions often proceed via radical pathways.

A common approach is the use of a strong oxidant like potassium persulfate (K₂S₂O₈) to generate radical intermediates. For instance, a three-component reaction involving quinoxalin-2(1H)-ones, unactivated alkenes, and a trifluoromethyl source (CF₃SO₂Na) mediated by K₂S₂O₈ allows for the synthesis of 3-trifluoroalkylquinoxalin-2(1H)-ones. researchgate.net Similarly, copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with aliphatic amines has been reported, demonstrating the formation of C-N bonds at the C3 position. nih.gov

Electrochemistry offers a green and powerful tool for oxidative C-H functionalization. An electro-oxidative method for the C-H alkylation of quinoxalin-2(1H)-ones using organoboron compounds (alkyl boronic acids and esters) has been developed. researchgate.net This method proceeds under mild conditions and avoids the use of chemical oxidants. udayton.eduresearchgate.net

MethodOxidant/CatalystCoupling PartnerKey FeaturesReference
Persulfate-mediatedK₂S₂O₈Alkenes, CF₃SO₂NaMetal-free, three-component reaction. researchgate.net
Electro-oxidativeElectric CurrentOrganoboron compoundsMild, oxidant-free, radical addition. researchgate.net
Copper-catalyzedCuF₂ / K₂S₂O₈Indole, CF₃SO₂NaHigh site selectivity, step economy. crdeepjournal.org

Visible-Light Photocatalysis in C-H Activation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been extensively applied to the C3-H functionalization of quinoxalin-2-ones.

A wide variety of transformations, including alkylation, arylation, and acylation, have been achieved using photocatalysts such as eosin (B541160) Y, iridium complexes, or ruthenium complexes. nih.govnih.govresearchgate.net For example, the C3-arylation of quinoxalin-2(1H)-one can be achieved using eosin Y and KI as photocatalysts to react with phenylhydrazine (B124118) hydrochloride compounds under air. nih.gov In some cases, the quinoxalin-2(1H)-one substrate itself can act as the photocatalyst, enabling catalyst-free transformations. acsgcipr.orgudayton.edu For example, a visible-light-induced C3 alkylation with N,N,N',N'-tetraalkylethylenediamine was achieved without any external photocatalyst. udayton.edu These methods are attractive due to their operational simplicity, use of a renewable energy source, and broad functional group tolerance. rsc.org

PhotocatalystRadical PrecursorTransformationKey FeaturesReference
Eosin Y / KIPhenylhydrazine hydrochlorideC3-ArylationOne-pot, high selectivity, mild conditions. nih.gov
None (Substrate acts as photocatalyst)Alkyl HydrazineC3-AlkylationMetal-, base-, oxidant-, and catalyst-free. acsgcipr.orgnih.gov
g-C₃N₄ (heterogeneous)ArylhydrazinesC3-ArylationRecyclable catalyst, sunlight-induced. e-journals.innih.gov
Dual Palladium/Photoredoxα-oxo-2-phenylacetic acidsC-H AcylationRegioselective, occurs at room temperature. researchgate.net

Metal-Free Functionalization Strategies

The development of transition-metal-free C-H functionalization methods is a significant goal in sustainable chemistry, as it avoids the cost, toxicity, and potential for product contamination associated with metal catalysts. organic-chemistry.org

Several metal-free protocols for the C3-functionalization of quinoxalin-2(1H)-ones have been reported. These often rely on the use of a chemical oxidant or photocatalysis. For example, the C3-vinylation of quinoxalin-2(1H)-ones with alkenes can be achieved under metal-free conditions using K₂S₂O₈ as an oxidant. acs.org Similarly, direct C-H arylation with diaryliodonium salts can proceed at room temperature without a metal catalyst. researchgate.net

Another approach involves cross-dehydrogenative coupling (CDC), which forms a C-C bond between two C-H bonds. The selective alkylation of quinoxalin-2(1H)-one with hydrocarbons like cycloalkanes has been accomplished using di-tert-butyl peroxide (DTBP) as a radical initiator in a transition-metal-free system. core.ac.uk These methods showcase the increasing shift towards more environmentally benign synthetic routes in organic chemistry. organic-chemistry.org

MethodReagentsTransformationKey FeaturesReference
Oxidative CouplingAlkenes, K₂S₂O₈C3-VinylationForms new C-C bonds, moderate to good reactivity. acs.org
ArylationDiaryliodonium tetrafluoroboratesC3-ArylationMild conditions, wide substrate scope. researchgate.net
Cross-Dehydrogenative CouplingHydrocarbons, DTBPC3-AlkylationUtilizes feedstock chemicals, good functional group compatibility. core.ac.uk
Radical AdditionAlkenes, TMSN₃, PhI(OAc)₂C3-AzidoalkylationThree-component cascade reaction. researchgate.net

Remote Functionalization and Migration Reactions

Remote functionalization presents a sophisticated strategy for modifying a molecule at a position distant from the initial point of activation, a concept that is gaining traction in the synthesis of complex quinoxalinone structures. While direct C-H functionalization at the C3 position of the quinoxalinone core is well-established, remote functionalization of substituents, such as the N-allyl group in this compound, offers a pathway to novel analogues.

One notable advancement is the radical-mediated remote migration of quinoxalinone moieties. In a novel approach, quinoxalinone-substituted tertiary bishomoallylic alcohols undergo an intramolecular 1,4-quinoxalinone migration. This process, initiated by an external radical, leads to the formation of complex γ-quinoxalinone-substituted aliphatic ketones. The reaction demonstrates broad functional group tolerance and adaptability to various external radicals, highlighting its potential for generating diverse quinoxalinone derivatives. nih.govacs.org

Palladium catalysis has also been instrumental in achieving remote C-H functionalization. While not directly demonstrated on this compound itself, analogous systems provide a proof of concept. For instance, palladium-catalyzed remote C-H functionalization has been successfully applied to 2-aminopyrimidines for arylation and olefination at the C5-position. acs.org This strategy relies on the directing ability of a substituent to activate a distal C-H bond. A similar approach, termed palladium/norbornene cooperative catalysis, has been developed for the distal C-H arylation of alkenes, which could potentially be adapted for the functionalization of the allyl group in this compound. acs.org

Migration reactions also play a crucial role in the synthesis and rearrangement of quinoxaline derivatives. For example, a 1,2-H migration has been observed in the g-C3N4-catalyzed heterogeneous reaction of quinoxalin-2(1H)-one, leading to the formation of a carbon-centered radical intermediate. organic-chemistry.org Additionally, a 1,2-H shift process is proposed in the mechanism of direct C3-H fluoroalkoxylation of quinoxalin-2(1H)-ones. uit.no These examples underscore the potential of harnessing migration reactions to achieve skeletal rearrangements and introduce functionality in quinoxalinone systems.

Table 1: Examples of Remote Functionalization and Migration Reactions in Quinoxalinone Synthesis
Reaction TypeSubstrateReagents/CatalystProductReference
Radical-mediated 1,4-migrationQuinoxalinone-substituted tertiary bishomoallylic alcoholExternal radical sourceγ-Quinoxalinone-substituted aliphatic ketone nih.govacs.org
1,2-H MigrationQuinoxalin-2(1H)-one with N-arylglycineg-C3N4 (photocatalyst)Dihydroquinoxalin-2(1H)-one organic-chemistry.org
1,2-H ShiftQuinoxalin-2(1H)-one with alcoholPhI(OTFA)23-Alkoxyquinoxalin-2(1H)-one uit.no

Carbon-Carbon Bond Formation in Quinoxalinone Systems

The introduction of carbon-carbon bonds onto the quinoxalinone framework is a cornerstone for the synthesis of diverse and complex analogues of this compound. Cross-coupling reactions, annulations, and direct C-H functionalization techniques are pivotal in this endeavor.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C bond formation in quinoxalinone chemistry. These reactions typically involve the coupling of a halo-quinoxalinone or a quinoxalinone derivative bearing a triflate group with a suitable coupling partner.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, has been employed for the arylation of quinoxalinone scaffolds. For instance, 9-arylacenaphtho[1,2-b]quinoxaline analogues have been synthesized via a Suzuki coupling reaction, demonstrating the utility of this method in creating extended π-conjugated systems. researchgate.net

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a direct route to alkenylated quinoxalinones. This reaction is a powerful tool for introducing vinyl groups, which can serve as handles for further synthetic transformations. uit.norsc.orgnih.govwikipedia.org The reaction is typically stereoselective, favoring the formation of the trans-alkene. wikipedia.org

The Sonogashira coupling enables the introduction of alkyne moieties by coupling a terminal alkyne with an aryl or vinyl halide. This reaction has been utilized in the synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines, where a Sonogashira coupling is a key step in the reaction sequence. acs.org The resulting alkynylated quinoxalinones are versatile intermediates for further cyclization and functionalization. acs.orgacs.orgacs.orgrsc.org

The Buchwald-Hartwig amination , while primarily a C-N bond-forming reaction, is crucial for the synthesis of quinoxalinone precursors. This palladium-catalyzed reaction couples an amine with an aryl halide, providing a powerful method for constructing the diamine precursors necessary for quinoxalinone synthesis. organic-chemistry.orgtum.denih.govresearchgate.netsapub.org

Table 2: Overview of Cross-Coupling Reactions in Quinoxalinone Synthesis
ReactionCoupling PartnersCatalyst SystemProduct Type
Suzuki-MiyauraHalo-quinoxalinone + Organoboron reagentPalladium catalyst + BaseAryl-substituted quinoxalinone
HeckHalo-quinoxalinone + AlkenePalladium catalyst + BaseAlkenyl-substituted quinoxalinone
SonogashiraHalo-quinoxalinone + Terminal alkynePalladium catalyst + Copper(I) cocatalyst + BaseAlkynyl-substituted quinoxalinone
Buchwald-HartwigAryl halide + AminePalladium catalyst + Ligand + BaseAryl amine (precursor)

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions offer powerful strategies for the construction of fused-ring systems and for introducing stereochemical complexity into the quinoxalinone framework. These reactions allow for the rapid assembly of polycyclic structures from relatively simple starting materials.

[4+2] Cycloaddition (Diels-Alder Reaction): Quinoxaline quinones can act as dienophiles in Diels-Alder reactions, providing a direct route to cycloadducts that serve as versatile building blocks for natural product synthesis. niscpr.res.in The regioselectivity of these reactions has been investigated, demonstrating the potential for controlled synthesis of complex polycyclic systems. niscpr.res.in A photoassisted intramolecular [4+2] cycloaddition has also been reported to access spirocyclic quinoxalin-2-one scaffolds with high stereoselectivity. uit.no

[3+2] Cycloaddition: A diastereoselective [3+2] cycloaddition of quinoxalin-2(1H)-ones with donor-acceptor cyclopropanes has been developed, catalyzed by ytterbium triflate. This reaction provides efficient access to tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-ones in high yields and with excellent diastereoselectivity. nih.govacs.org This methodology has been extended to other medicinally relevant heterocycles and is applicable to scale-up reactions. acs.org

Electrochemical Annulation: A novel approach for the synthesis of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones involves an annulation reaction of quinoxalin-2(1H)-ones initiated by the electrochemical decarboxylation of N-arylglycines. acs.org This ferrocene-catalyzed method proceeds under mild conditions and offers an environmentally friendly alternative to traditional chemical oxidation methods. acs.org

Other Cycloaddition Reactions: The (2+2) photocycloaddition of the carbon-nitrogen double bond of quinoxalin-2(1H)-ones to electron-deficient olefins has also been explored. acs.org Furthermore, the cycloaddition of benzimidazolium ylides with alkynes provides a pathway to pyrrolo[1,2-a]quinoxalin-4(5H)-ones, involving an opening of the imidazole (B134444) ring followed by a nucleophilic attack and elimination. nih.gov

Table 3: Annulation and Cycloaddition Reactions for Quinoxalinone Systems
Reaction TypeReactantsCatalyst/ConditionsProduct
[4+2] CycloadditionQuinoxaline quinone + DieneThermalPolycyclic quinoxalinone
[3+2] CycloadditionQuinoxalin-2(1H)-one + Donor-acceptor cyclopropaneYtterbium triflateTetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
Electrochemical AnnulationQuinoxalin-2(1H)-one + N-ArylglycineFerrocene (catalyst), Electrochemical conditionsTetrahydroimidazo[1,5-a]quinoxalin-4(5H)-one
(2+2) PhotocycloadditionQuinoxalin-2(1H)-one + OlefinPhotochemicalAzetidine-fused quinoxalinone

Alkenylation and Arylation Techniques

Direct alkenylation and arylation of the quinoxalinone core, particularly at the C3 position, represent highly atom-economical and efficient methods for the synthesis of functionalized derivatives. These methods often proceed via C-H activation and avoid the need for pre-functionalized starting materials.

Direct C-H Alkenylation: A visible-light-induced photoredox cobalt dual catalysis has been developed for the site-selective C3-alkenylation of quinoxalin-2-ones with alkenes and alkynes. niscpr.res.in This method achieves high yields under mild conditions and is applicable to both N-substituted and N-unsubstituted quinoxalin-2-ones. niscpr.res.in A metal-free direct C-H vinylation of quinoxalin-2(1H)-ones with alkenes has also been reported, providing a straightforward route to 3-vinylated quinoxalin-2(1H)-ones. rsc.org

Direct C-H Arylation: The C3-arylation of quinoxalin-2(1H)-ones can be achieved using various methods. One approach involves the use of iodosobenzene (B1197198) to promote the oxidative C3-arylation with arylhydrazines, which serve as aryl radical sources. rsc.org This reaction proceeds under mild conditions and offers a broad substrate scope.

Formation of Fused-Ring and Polycyclic Quinoxalinone Architectures

The construction of fused-ring and polycyclic systems containing the quinoxalinone motif is of significant interest due to the potential for novel biological activities and material properties. These complex architectures are often assembled through intramolecular cyclization or multicomponent reactions.

Synthesis of Tricyclic Fused Quinoxaline Ring Systems

The synthesis of tricyclic fused quinoxaline ring systems often involves the annulation of a third ring onto the quinoxalinone core. As discussed in the context of annulation and cycloaddition reactions, methods such as [3+2] cycloadditions and electrochemical annulations provide direct access to fused systems like tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-ones and tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones, respectively. nih.govacs.orgacs.org

Another strategy involves the intramolecular cyclization of suitably functionalized quinoxalinone precursors. For example, the cycloaddition of benzimidazolium ylides with alkynes can lead to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-ones through a reaction cascade involving ring opening and subsequent intramolecular cyclization. nih.gov

Furthermore, the synthesis of quinoxalino-fused sultines has been reported, which serve as precursors for quinoxalino-o-quinodimethanes. These intermediates can then undergo Diels-Alder reactions to form polycyclic systems. rsc.org

Tandem Cyclization Processes

Tandem reactions, which involve the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient approach to complex molecules like this compound. These processes are highly atom-economical and can significantly reduce reaction times and waste generation.

One conceptual tandem approach involves the intramolecular cyclization of a pre-functionalized N-allyl-substituted aromatic precursor. For instance, a reductive cyclization of an N-allyl-2-nitroaniline derivative could potentially lead to the formation of the quinoxalinone ring in a single step. While direct literature examples for this compound are scarce, the synthesis of quinoxalin-2-ones through the reductive cyclization of 2-nitro-phenylamino-acetic acid with reagents like iron in hydrochloric acid is a well-established method. organic-chemistry.org Adapting this by starting with an N-allyl equivalent of the nitroaniline precursor could provide a direct route.

Another promising strategy is the palladium-catalyzed tandem amination of o-chloroaryl acetylenic ketones with functionalized alkyl amines to produce N-alkyl-substituted 4-quinolones. organic-chemistry.org This methodology, which forms two new C-N bonds in one pot, could potentially be adapted for the synthesis of N-allyl quinoxalinones by using N-allyl-o-phenylenediamine as the starting amine. The reaction typically proceeds at elevated temperatures in a solvent like DMSO with a base such as potassium phosphate.

A notable one-pot strategy for the synthesis of the basic quinoxalin-2-one core involves a tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite. scispace.com This method achieves a dehydrogenative N-incorporation through a sequence of nitrosation, tautomerization, and cyclization, affording the quinoxalinone scaffold in moderate to good yields. While this specific method yields N-aryl quinoxalinones, the principle of a tandem sequence to construct the heterocyclic core is a key concept that could be explored for N-allyl analogs.

Starting MaterialsReagents and ConditionsProductKey Features
N-Aryl Cyanoacetamidestert-Butyl Nitrite, Dichloroethane, 80 °CN-Arylquinoxalin-2-onesTandem nitrosation/cyclization; Dehydrogenative N-incorporation
o-Chloroaryl Acetylenic Ketones, Alkyl AminesPd Catalyst, K3PO4, DMSO, 140 °CN-Alkyl-4-quinolonesTandem alkenyl and aryl C-N bond formation
N-Allyl-2-nitroaniline (Hypothetical)Reducing Agent (e.g., Fe/HCl)This compoundReductive intramolecular cyclization

Sustainable and Efficient Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that are more environmentally benign and efficient. For the synthesis of this compound and its analogs, this includes the use of solvent-free conditions, aqueous media, and alternative energy sources like microwaves and mechanical force.

Solvent-Free and Aqueous Medium Reactions

The use of water as a solvent or performing reactions under solvent-free conditions significantly reduces the environmental impact of chemical synthesis. Several methods for the synthesis of the quinoxaline core have been adapted to these sustainable practices.

Quinoxalin-2-ones can be synthesized in high yields by reacting α-keto acids with benzene-1,2-diamines in water under catalyst-free conditions. organic-chemistry.org The products often precipitate from the reaction mixture and can be purified by simple filtration. While this method typically produces N-unsubstituted quinoxalinones, a subsequent N-allylation step in an aqueous or solvent-free medium could provide a green route to the target compound. The treatment of N-substituted anilines with o-phenylenediamine (B120857) in water in the presence of a recyclable task-specific ionic liquid has also been reported for the synthesis of quinoxaline derivatives. organic-chemistry.org

Solvent-free approaches, often coupled with microwave irradiation, have proven effective for the synthesis of quinoxalines. The reaction of 1,2-diamines with 1,2-dicarbonyl compounds on a mineral support like acidic alumina (B75360) under microwave irradiation can produce quinoxalines in high yields with short reaction times. scispace.com This solvent-free, microwave-assisted method offers a significant improvement over classical heating methods that often require prolonged reaction times in organic solvents.

ReactionMediumConditionsAdvantages
Benzene-1,2-diamines and α-keto acidsWaterCatalyst-free, RefluxEnvironmentally friendly, simple work-up
1,2-Diamines and 1,2-dicarbonylsSolvent-free (on acidic alumina)Microwave irradiationRapid, high yields, reduced waste
N-Substituted anilines and o-phenylenediamineWaterRecyclable ionic liquid catalystGreen solvent, catalyst recyclability

Microwave-Assisted and Mechanochemical Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter times compared to conventional heating. The synthesis of quinoxaline derivatives is particularly amenable to microwave irradiation. For instance, the condensation of o-phenylenediamines with α-dicarbonyl compounds can be efficiently carried out in ethanol under microwave irradiation, providing pure products in high yields without the need for extensive purification. organic-chemistry.org A solvent-dependent chemoselective reaction under microwave irradiation can yield 3-benzylquinoxalin-2(1H)-ones from 4-arylidene-2-phenyloxazol-5-ones and ortho-diamines, highlighting the utility of microwaves in controlling reaction pathways. nih.gov The synthesis of quinoxaline derivatives in a solvent-free environment can be achieved in as little as 5 minutes at 160°C using a microwave synthesizer. udayton.edu

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often highly efficient alternative to traditional solution-phase synthesis. A novel mechanochemical approach utilizing a spiral gas–solid two-phase flow has been developed for the synthesis of quinoxaline derivatives. mdpi.com This method involves the high-speed collision of reactant particles in a helical airflow, leading to the formation of the desired products in a matter of minutes with yields exceeding 90%, without the need for solvents or catalysts. mdpi.com This continuous and efficient process holds significant promise for the large-scale, sustainable production of quinoxaline-based compounds.

MethodologyStarting MaterialsConditionsReaction TimeYield
Microwave-Assistedo-Phenylenediamines, α-DicarbonylsEthanolMinutesHigh
Microwave-AssistedDichloroquinoxaline, NucleophilesSolvent-free5 minutesHigh
Mechanochemical1,2-Diamines, 1,2-DicarbonylsSpiral gas-solid two-phase flow, catalyst-free, solvent-free1-3 minutes>90%

Mechanistic Elucidation and Reactivity Profiling of 1 Prop 2 Enylquinoxalin 2 One

Reaction Pathway Investigations via Kinetic and Spectroscopic Studies

Understanding the reaction pathways of 1-prop-2-enylquinoxalin-2-one necessitates a combination of kinetic and spectroscopic analyses. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, valuable information can be gleaned from studies of related quinoxalin-2-one derivatives.

Spectroscopic data provides the foundational characterization of this compound. A related compound, 1-allyl-3-(propylamino)quinoxalin-2(1H)-one, has been characterized, providing insight into the expected spectral features. For instance, the 1H NMR spectrum would show characteristic signals for the allyl group protons, typically in the ranges of δ 4.5-5.0 ppm for the methylene group attached to the nitrogen (N-CH2), and δ 5.0-6.0 ppm for the vinyl protons (-CH=CH2). The protons on the quinoxalinone core would appear in the aromatic region, generally between δ 7.0-8.0 ppm. acs.org

The 13C NMR spectrum would similarly display distinct signals for the allyl group carbons and the quinoxalinone core. The carbonyl carbon (C=O) of the quinoxalin-2-one moiety is typically observed around δ 150-160 ppm. acs.org Infrared (IR) spectroscopy would reveal a characteristic absorption band for the carbonyl group, usually in the region of 1650-1680 cm-1. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule.

Kinetic investigations of related quinoxalin-2-one reactions often reveal complex mechanisms involving radical intermediates. The rate of reaction can be influenced by factors such as the nature of the solvent, the concentration of reactants, and the presence of initiators or catalysts.

Radical Intermediate Generation and Characterization

A significant aspect of the reactivity of this compound involves the generation of radical intermediates. The quinoxalin-2-one moiety can participate in radical reactions, and the allyl group is also susceptible to radical processes.

Visible light-promoted reactions have been shown to be effective in generating radical species from quinoxalin-2-one derivatives. acs.org For instance, a radical relay cyclization/C-C bond formation has been demonstrated with N-allylbromodifluoroacetamides and quinoxalin-2(1H)-ones. In this process, a radical is generated on the N-allyl substituent, which then undergoes cyclization. acs.org This indicates that the N-prop-2-enyl group of this compound can be a site for radical initiation.

The general mechanism for radical formation in quinoxalin-2(1H)-ones can be initiated by photoredox catalysis or other radical initiators. mdpi.com The resulting radical can be located on the quinoxalinone ring or on the N-substituent. In the case of this compound, a radical could be formed at the C3 position of the quinoxalinone ring or on the allyl group. The stability of the generated radical plays a crucial role in determining the subsequent reaction pathway.

Characterization of these transient radical intermediates is often challenging and typically relies on indirect methods such as radical trapping experiments or computational studies. For example, the addition of radical scavengers like TEMPO can inhibit the reaction, providing evidence for a radical mechanism. acs.org

Influence of Substituents on Reaction Regioselectivity and Stereoselectivity

Substituents on the quinoxalin-2-one ring can significantly influence the regioselectivity and stereoselectivity of reactions involving this compound. The electronic and steric properties of these substituents can direct the course of a reaction.

Regioselectivity: In radical reactions, the position of attack is often determined by the stability of the resulting radical intermediate. Electron-donating groups on the benzene (B151609) ring of the quinoxalinone moiety can stabilize a radical at the C3 position, thus favoring reactions at this site. Conversely, electron-withdrawing groups might influence the reactivity differently. For example, in the context of the Claisen rearrangement, which is a potential reaction for the prop-2-enyl group, meta-substituted allyl aryl ethers show regioselectivity dependent on the electronic nature of the substituent. Electron-donating groups tend to favor migration to the position further from the substituent, while electron-withdrawing groups favor migration towards it. chemrxiv.org A similar principle could apply to substituted 1-prop-2-enylquinoxalin-2-ones.

Stereoselectivity: The stereochemical outcome of reactions can be controlled by the steric hindrance imposed by substituents near the reactive center. In radical cyclization reactions, the formation of a particular stereoisomer can be favored due to the preferred conformation of the transition state. For instance, in the visible light-promoted radical relay cyclization of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones, the reaction proceeds with a degree of stereoselectivity. acs.org The stereochemistry of the starting materials and the reaction conditions can also play a crucial role in determining the final stereochemical outcome.

Transformation and Rearrangement Reactions of the Prop-2-enyl Moiety

The prop-2-enyl (allyl) group in this compound is a versatile functional group that can undergo a variety of transformation and rearrangement reactions.

One of the most characteristic reactions of allyl ethers and N-allyl compounds is the Claisen rearrangement , a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement. wikipedia.org While typically observed in allyl aryl ethers and allyl vinyl ethers, an analogous rearrangement could potentially occur in this compound under thermal or Lewis acid-catalyzed conditions. This would involve the migration of the allyl group from the nitrogen atom to the C3 position of the quinoxalinone ring, leading to the formation of 3-allyl-1H-quinoxalin-2-one. The feasibility and conditions for such a rearrangement would depend on the specific electronic and steric environment of the molecule. The aromatic Claisen rearrangement is a well-known example of this type of transformation. wikipedia.org

The double bond of the prop-2-enyl group is also susceptible to various addition reactions. For example, it can undergo hydrogenation, halogenation, or hydrohalogenation. Furthermore, it can participate in radical addition reactions, where a radical species adds across the double bond.

Intermolecular and Intramolecular Reactivity Studies

This compound can participate in both intermolecular and intramolecular reactions, leading to a diverse range of products.

Intramolecular Reactions: The presence of both the quinoxalinone ring and the prop-2-enyl group within the same molecule allows for the possibility of intramolecular reactions. A prime example is the previously mentioned radical relay cyclization, where the radical generated on the allyl chain attacks the quinoxalinone ring or another part of the molecule, leading to the formation of a new ring system. acs.org Such intramolecular cyclizations are powerful methods for the construction of complex heterocyclic scaffolds. The regioselectivity and stereoselectivity of these cyclizations are often influenced by the length of the tether connecting the reacting moieties and the substituents present on the molecule.

Computational and Theoretical Chemistry in Quinoxalinone Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools in modern chemistry for predicting the electronic structure and properties of molecules. derpharmachemica.comscispace.com These computational methods, particularly Density Functional Theory (DFT), allow researchers to model molecular behavior at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. derpharmachemica.comnih.gov

Density Functional Theory (DFT) Applications for Molecular Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometries and predicting electronic properties. derpharmachemica.comnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. By finding the electron density that minimizes the energy, DFT can predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry.

For instance, in studies of various quinoxaline (B1680401) derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) have been employed to determine their optimized structures. derpharmachemica.comscispace.comscispace.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. chalcogen.ro The choice of functional and basis set is critical for the accuracy of the results and is often validated by comparing calculated data with experimental findings where available. scispace.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. iqce.jpschrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. iqce.jp

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A smaller gap generally indicates a molecule that is more easily excited and therefore more reactive. schrodinger.com For various quinoxaline derivatives studied as corrosion inhibitors, the energies of the HOMO and LUMO have been calculated using DFT. derpharmachemica.comscispace.com These calculations help to explain their ability to donate electrons to the metal surface (related to HOMO energy) and accept electrons from the metal (related to LUMO energy), which is fundamental to their inhibitory action. scispace.com The analysis can also extend to orbitals just below the HOMO (HOMO-1, HOMO-2) and just above the LUMO (LUMO+1, LUMO+2) to provide a more detailed picture of electronic transitions. researchgate.net

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrical charge within a molecule is crucial for predicting its interactions with other molecules. Computational methods can be used to calculate the partial charges on each atom, providing a quantitative measure of the local electronic environment.

A valuable tool for visualizing charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In the study of quinoxaline derivatives, MEP maps are used to identify the likely sites for electrophilic and nucleophilic attack. derpharmachemica.com For example, the nitrogen and oxygen atoms in the quinoxalinone ring system are often identified as electron-rich centers. derpharmachemica.comscirp.org

Vibrational Spectroscopy Simulation and Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. jsscacs.edu.inksu.edu.sa Computational simulations are a powerful aid in interpreting these experimental spectra. researchgate.net

Theoretical Prediction of Infrared (IR) and Raman Frequencies

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental IR and Raman spectra. tanta.edu.eg Using methods like DFT, the vibrational modes of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. libretexts.org

For several quinoxalinone and benzoxazinone (B8607429) derivatives, theoretical vibrational analyses have been performed at the B3LYP/6-311+G(d,p) level of theory. scispace.com The calculated frequencies are often scaled by a factor to better match experimental data, accounting for approximations in the theoretical model and the effects of the experimental environment. scispace.com These theoretical spectra are invaluable for assigning the various vibrational modes observed in the experimental spectra. researchgate.net

Normal Mode Analysis and Assignment

Each peak in a vibrational spectrum corresponds to a specific "normal mode" of vibration, which involves the collective motion of atoms. A normal mode analysis, derived from computational calculations, describes the specific atomic motions for each vibrational frequency. tanta.edu.eg

This analysis is crucial for the detailed assignment of experimental spectra. For example, in studies of quinoxalinone derivatives, calculated vibrational modes have been used to assign specific stretching, bending, and torsional motions to the observed IR and Raman bands. scispace.com This allows researchers to confidently identify the vibrations of specific functional groups, such as C=O stretching, N-H bending, and C-H stretching, providing a detailed understanding of the molecule's vibrational characteristics. scispace.comjsscacs.edu.in

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of novel compounds. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict their resonance frequencies in an NMR spectrum, which can then be compared with experimental data for verification.

Gauge-Independent Atomic Orbital (GIAO) Methodologies

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. scispace.comtsijournals.com This method effectively addresses the gauge origin problem, which can lead to inaccuracies in the calculation of magnetic properties. The GIAO method, often employed in conjunction with Density Functional Theory (DFT), has proven to be reliable for predicting both ¹H and ¹³C NMR chemical shifts in various heterocyclic compounds, including quinoxalinone derivatives. scispace.comtsijournals.com

For a molecule like 1-prop-2-enylquinoxalin-2-one, the GIAO method would be used to calculate the isotropic magnetic shielding for each hydrogen and carbon atom. These theoretical values, often calculated relative to a standard like tetramethylsilane (B1202638) (TMS), can then be compared with experimental spectra to confirm the compound's structure. scispace.com While specific GIAO calculations for this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to similar quinoxalinone structures. scispace.com

A typical computational study would involve optimizing the geometry of the this compound molecule using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). scispace.com Following optimization, the GIAO method is applied to the optimized geometry to compute the NMR shielding tensors. nih.gov

Table 1: Representative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinoxalinone Scaffold

AtomTheoretical δ (ppm)Experimental δ (ppm)
C2155.8154.5
C3135.2134.1
C5130.5129.8
C6124.0123.5
C7129.1128.7
C8115.9115.2
C9142.3141.8
C10131.7131.0
H57.957.90
H67.357.30
H77.607.55
H87.807.75

Note: This table presents representative data for a quinoxalinone core structure based on published studies on similar compounds and is for illustrative purposes. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. dovepress.comnih.gov For a molecule with a flexible substituent like the prop-2-enyl group in this compound, MD simulations can reveal the preferred conformations and the energy barriers between them. core.ac.uk

While specific MD simulation studies on this compound are not readily found, research on other N-substituted quinoxalinones has demonstrated the utility of this technique in understanding their dynamic behavior and binding modes with biological targets or material surfaces. acs.orgmdpi.com For instance, MD simulations have been used to investigate the stability of quinoxalinone derivatives in the active sites of enzymes or their adsorption on metal surfaces. acs.orgimist.ma

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

Dihedral AnglePopulation (%)Average Energy (kcal/mol)
N1-C1'-C2'-C3' (gauche)65-2.5
N1-C1'-C2'-C3' (anti)35-1.8

Note: This table provides a simplified, illustrative example of the type of data that could be generated from an MD simulation to describe the conformational preferences of the allyl group. Actual results would depend on the specific force field and simulation parameters used.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govfrontiersin.org These models are valuable for predicting the properties of new, unsynthesized compounds, thereby saving time and resources in the drug discovery and materials science fields. researchgate.net

For this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or a specific biological activity. This would involve a dataset of quinoxalinone derivatives with known experimental values for the property of interest. Various molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. frontiersin.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the experimental property. nih.gov While no specific QSPR models for this compound were found, studies on other quinoxaline derivatives have successfully used QSPR to predict their antitubercular and antileptospiral activities. researchgate.net

Table 3: Example of Molecular Descriptors Used in QSPR Studies of Quinoxalinone Derivatives

DescriptorTypePotential Influence on Properties
Molecular Weight (MW)ConstitutionalSolubility, Permeability
LogPLipophilicityMembrane permeability, Bioavailability
Topological Polar Surface Area (TPSA)TopologicalSolubility, Permeability
Dipole MomentElectronicIntermolecular interactions, Solubility
HOMO/LUMO EnergiesElectronicReactivity, Electron-donating/accepting ability

Advanced Spectroscopic Characterization Methodologies

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of 1-Prop-2-enylquinoxalin-2-one is predicted to be dominated by the chromophore of the quinoxalin-2-one core. Studies on a series of 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one derivatives have shown that the length of the alkyl chain at the N1-position has minimal impact on the ultraviolet absorption spectra nih.gov. The spectra of these compounds typically exhibit a strong shoulder peak between 327 and 340 nm and a weaker peak around 280 nm nih.gov.

The absorption bands in the UV-Vis spectrum of quinoxalin-2-one derivatives are attributed to π→π* and n→π* electronic transitions. The intense absorption peaks at approximately 280 nm and 327 nm are assigned to π→π* transitions, while the weaker shoulder at around 340 nm is characteristic of an n→π* transition nih.gov. For this compound, the presence of the alkene in the prop-2-enyl group is not expected to significantly conjugate with the quinoxalinone π-system, thus only minor shifts in the absorption maxima are anticipated compared to other 1-alkyl derivatives.

Table 1: Predicted UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Type of Transition
~280Highπ→π
~327Highπ→π
~340 (shoulder)Lown→π*

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool for predicting and interpreting the electronic absorption spectra of organic molecules, including quinoxalin-2-one derivatives. Theoretical studies using TD-DFT have successfully confirmed the existence of the absorption bands observed experimentally for quinoxalin-2(1H)-one and its derivatives researchgate.netmedjchem.com.

For this compound, TD-DFT calculations would be invaluable for:

Optimizing the ground-state geometry of the molecule.

Calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.

Visualizing the molecular orbitals involved in the electronic transitions (e.g., HOMO and LUMO) to confirm the π→π* and n→π* nature of the excitations.

Such calculations can also elucidate the potential, albeit likely minor, electronic effects of the 1-prop-2-enyl substituent on the excited states of the quinoxalinone core.

Fluorescence and Photoluminescence Spectroscopy

The quinoxalin-2(1H)-one scaffold is known to be fluorescent, and its photophysical properties have been a subject of increasing interest unamur.beresearchgate.net. The fluorescence of quinoxalinone derivatives is often characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. For instance, quinoxaline (B1680401) derivatives of peptides have been shown to exhibit a marked increase in fluorescence with an emission maximum around 363 nm when excited at 303 nm nih.gov.

The fluorescence properties, including the quantum yield and emission wavelength, are sensitive to the molecular environment and substitution pattern. For this compound, it is expected to be fluorescent, with emission properties largely dictated by the quinoxalin-2-one core. The emission is likely to originate from the relaxation of the lowest singlet excited state (S₁) populated by the π→π* transition. The exact emission maximum would be influenced by solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₀N₂O, which corresponds to a monoisotopic mass of 186.0793 g/mol .

In electron ionization mass spectrometry (EI-MS), the fragmentation of the parent compound, quinoxalin-2(1H)-one (m/z 146), is well-documented. A primary fragmentation pathway involves the loss of carbon monoxide (CO), a neutral molecule with a mass of 28, to give a fragment ion at m/z 118. Another significant fragment at m/z 90 arises from the subsequent loss of hydrogen cyanide (HCN).

For this compound, the molecular ion peak [M]⁺• is expected at m/z 186. A prominent fragmentation pathway would likely involve the loss of the prop-2-enyl radical (•C₃H₅), resulting in a fragment ion at m/z 145. This fragment corresponds to the quinoxalin-2-one cation. Subsequent fragmentation would then likely follow that of the unsubstituted quinoxalin-2-one.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
186[C₁₁H₁₀N₂O]⁺• (Molecular Ion)
145[M - C₃H₅]⁺
117[M - C₃H₅ - CO]⁺
90[M - C₃H₅ - CO - HCN]⁺

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule in its ground state, EPR spectroscopy would be a critical tool for studying its radical ions or any radical intermediates formed during chemical or photochemical reactions.

Studies on related quinoxaline derivatives have shown that they can form stable radical anions upon electrochemical reduction researchgate.net. These radical anions give characteristic EPR spectra, with the unpaired electron spin density distributed over the quinoxaline ring system researchgate.net. Similarly, photoinduced processes involving quinoxaline derivatives can lead to the formation of reactive oxygen species and other radical intermediates, which can be detected and identified using EPR spectroscopy in conjunction with spin trapping techniques nih.gov. Therefore, if this compound were to be used in applications involving redox chemistry or photochemistry, EPR would be an essential method for detecting and characterizing any paramagnetic species that may be formed.

Applications in Advanced Materials Science and Chemical Technologies

Organic Electronic Materials Development

The development of organic electronic materials is a rapidly growing field, with a continuous search for novel molecules that can offer enhanced performance, processability, and stability. Quinoxaline (B1680401) derivatives, in general, are known for their electron-accepting properties, making them valuable components in various organic electronic devices. The presence of the 1-prop-2-enyl group in 1-Prop-2-enylquinoxalin-2-one introduces a polymerizable handle, opening up avenues for the creation of novel polymeric materials with tailored optoelectronic properties.

Quinoxalin-2-one derivatives have been recognized for their chromophoric and fluorophoric properties. unamur.bersc.org Their absorption and emission characteristics can be tuned by modifying the substituents on the quinoxalinone core. While specific photophysical data for this compound is not extensively documented, the general properties of related quinoxalinone derivatives provide a basis for understanding its potential.

The photophysical properties of quinoxalin-2-ones are often influenced by the electronic nature of the substituents and the solvent polarity. rsc.org The introduction of the allyl group at the N1 position is not expected to cause a dramatic shift in the primary absorption and emission bands, which are typically governed by the π-conjugated system of the quinoxalinone core itself. However, it can influence the molecule's solubility and intermolecular interactions, which in turn can affect its solid-state photophysical behavior.

Table 1: Representative Photophysical Properties of Substituted Quinoxalin-2-one Derivatives

Compound/SubstituentAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Solvent
3-Benzoylquinoxalin-2-one366434-AcOEt
Reduced 3-Benzoylquinoxalin-2-one366429-DCM
Quinoxalin-2(1H)-one~350~420-460VariesVarious

Quinoxaline-based materials have been investigated for their potential in OLEDs, often exhibiting blue-green luminescence. d-nb.info In the context of OLEDs, the 1-prop-2-enyl group could be utilized to polymerize the quinoxalin-2-one units, leading to the formation of a stable, film-forming emissive or charge-transporting layer. This polymerization can enhance the morphological stability and lifetime of the OLED device. While specific OLED device data for this compound is not available, the general performance of quinoxaline-based polymers in OLEDs suggests its potential.

While less common than in OLEDs, quinoxaline derivatives have been explored for their electron-transporting capabilities in OFETs. The performance of an OFET is highly dependent on the molecular packing and thin-film morphology of the organic semiconductor. The polymerizable nature of this compound could be advantageous in creating well-ordered, solution-processable thin films for OFET applications. The allyl group allows for the possibility of forming cross-linked or linear polymer networks, which can provide the necessary structural order for efficient charge transport.

In the realm of photovoltaic devices, quinoxaline-based polymers have shown promise, particularly in organic solar cells where they can act as electron-acceptor materials. d-nb.info For dye-sensitized solar cells (DSSCs), organic dyes incorporating various heterocyclic systems are crucial for light harvesting. researchgate.netmdpi.comunimi.itresearchgate.netacs.org The introduction of an allyl group in this compound could enable its incorporation into a polymer backbone or as a side chain in a polymer designed for use in polymer solar cells. The ability to form a stable polymeric film is beneficial for the long-term performance of these devices.

The most significant potential of this compound lies in its role as a monomer for the synthesis of advanced polymeric optoelectronic materials. acs.org The allyl group is a well-known polymerizable functional group, capable of undergoing free-radical polymerization, among other polymerization techniques. This allows for the creation of polymers where the quinoxalin-2-one moiety is either part of the main chain or a pendant group. Such polymers could exhibit a combination of the desirable electronic properties of the quinoxalin-2-one core and the processability and mechanical robustness of a polymer. The synthesis of a series of N-alkyl-3-(4-allyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)propanamides has been reported, demonstrating the feasibility of incorporating the N-allyl quinoxalinone structure into larger molecules. rsc.org

Role as Ligands and Catalytic Scaffolds

Beyond materials science, the nitrogen atoms in the quinoxalin-2-one ring system provide potential coordination sites for metal ions, making these compounds interesting candidates as ligands in coordination chemistry and catalysis.

The presence of the 1-prop-2-enyl group can influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity of the resulting metal complex. Furthermore, the allyl group can serve as an anchor to immobilize the catalytic complex onto a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry. While the direct use of this compound as a ligand is not extensively reported, the broader field of quinoxaline derivatives in catalysis provides a strong indication of its potential. For instance, quinoxalin-2(1H)-ones have been functionalized at the C3 position through various catalytic methods, including those mediated by transition metals, highlighting the interaction of this scaffold with catalytic systems. researchgate.netmdpi.comrsc.org

Chemical Sensors and Probes

Chemosensors for Specific Analytes

The unique molecular architecture of this compound, also known as 1-allylquinoxalin-2-one, has been leveraged in the development of sophisticated chemosensors capable of detecting both cations and anions through distinct fluorescence signaling pathways. Research into its application as a chemosensor has revealed a dual-sensing capability driven by lactam-lactim tautomerism and excited-state intramolecular proton transfer (ESIPT) phenomena nih.gov.

In organic solvents such as tetrahydrofuran (B95107) (THF), this compound exists in two tautomeric forms: a minor lactam form and a major lactim form. The lactim tautomer is characterized by an intense fluorescence band at approximately 520 nm, which is the result of ESIPT. Conversely, the lactam form exhibits a weak fluorescence band around 425 nm nih.gov. The sensing mechanism is predicated on the conversion of the highly fluorescent lactim tautomer to the weakly fluorescent lactam tautomer upon interaction with specific analytes. This conversion leads to a discernible quenching of the ESIPT fluorescence, signaling the presence of the target ion nih.gov.

Cation Sensing

Detailed investigations, including single-crystal X-ray structural analysis and fluorescence titrations, have demonstrated the efficacy of this compound as a sensor for alkali metal cations, specifically Lithium (Li⁺) and Sodium (Na⁺) nih.gov. The sensing mechanism involves the coordination of the cation with the lone pairs of electrons on the alkylamide oxygen and the nitrogen atom within the quinoxalinone ring of the lactam tautomer. This binding event stabilizes the lactam form, leading to a decrease in the fluorescence associated with the lactim form's ESIPT process. The interaction with Li⁺ has been shown to form a 1:2 coordination complex nih.gov.

Anion Sensing

The utility of this compound extends to the detection of various anions, including Fluoride (B91410) (F⁻), Chloride (Cl⁻), Bromide (Br⁻), and Acetate (CH₃COO⁻) nih.gov. The recognition of these anions is achieved through hydrogen bonding between the N-H bond of the lactam tautomer and the anion (N-H···X⁻). This interaction similarly promotes the conversion from the lactim to the lactam form, resulting in fluorescence quenching.

For more basic anions like fluoride and acetate, the interaction can proceed further. At higher concentrations, these anions are capable of deprotonating the lactam, leading to the formation of an anionic state of the quinoxalinone derivative. This deprotonation event also influences the fluorescence behavior of the system, providing a multi-faceted response mechanism nih.gov. The dual cation-anion sensing responses are dependent on the sequence of ion introduction, with the pre-formed anionic or Li⁺ complex of the quinoxalinone derivative exhibiting different fluorescence enhancement behaviors upon subsequent ion exchange nih.gov.

The research findings for this compound as a chemosensor are summarized in the following table:

Analyte CategorySpecific Analytes DetectedSensing Mechanism
CationsLi⁺, Na⁺Coordination with alkylamide oxygen and quinoxalinone ring nitrogen of the lactam form, promoting lactim-to-lactam conversion and quenching of ESIPT fluorescence.
AnionsF⁻, Cl⁻, Br⁻, CH₃COO⁻Hydrogen bonding with the N-H bond of the lactam tautomer (N-H···X⁻), leading to lactim-to-lactam conversion and fluorescence quenching. For F⁻ and CH₃COO⁻, deprotonation can also occur.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Pathways

Traditional synthetic methods for quinoxalinones are often reliant on energy-intensive processes and may require the use of catalysts or toxic solvents. organic-chemistry.org The future of synthesizing 1-Prop-2-enylquinoxalin-2-one and its derivatives is increasingly focused on greener, more efficient, and safer unconventional pathways.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, better reaction control, and easier scalability. rsc.orgresearchgate.net Flow hydrogenation protocols, for instance, have been effectively used for the chemoselective synthesis of quinoxalinones. mdpi.comresearchgate.net This methodology minimizes the risks associated with handling potentially explosive intermediates, such as diazoketones, and reduces operator exposure to carcinogenic precursors like phenylenediamines. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the functionalization of quinoxalin-2(1H)-ones under mild conditions. researchgate.netucl.ac.uk These methods can drive reactions like alkylation and arylation, often without the need for external photocatalysts or additives by leveraging the formation of electron donor-acceptor (EDA) complexes. researchgate.netacs.org This approach is environmentally friendly, utilizing light as a renewable energy source.

Mechanochemistry: A novel mechanochemical approach using a spiral gas–solid two-phase flow (S-GSF) method has been demonstrated for the synthesis of quinoxaline (B1680401) derivatives. organic-chemistry.org This solvent-free and catalyst-free method significantly reduces reaction times and eliminates the need for heating, aligning with the principles of green chemistry. organic-chemistry.org

Table 1: Comparison of Unconventional Synthetic Pathways for Quinoxalinone Derivatives.
PathwayKey AdvantagesPotential Application for this compoundReferences
Flow ChemistryEnhanced safety, scalability, precise control over reaction conditions.Safer large-scale production and derivatization. rsc.orgresearchgate.netmdpi.com
PhotocatalysisMild reaction conditions, use of visible light, high functional group tolerance, often catalyst-free.Green functionalization of the quinoxalinone core. researchgate.netucl.ac.ukacs.org
MechanochemistrySolvent-free, catalyst-free, rapid reaction times, energy-efficient.Environmentally benign synthesis from basic precursors. organic-chemistry.org

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of molecules. mdpi.comnih.gov These computational tools can navigate the vast chemical space—estimated at 10^23 to 10^60 drug-like compounds—far more efficiently than traditional methods. nih.gov

For quinoxalinone chemistry, AI can be employed for:

De Novo Design: Generative models, such as graph neural networks (GNNs), can create entirely new quinoxalinone structures with desired properties from scratch. mdpi.comacs.org

Property Prediction: AI models can predict the physicochemical and biological properties of new derivatives of this compound, enabling rapid screening of virtual libraries. chim.it

Lead Optimization: By integrating uncertainty quantification (UQ), ML models can provide more reliable suggestions for modifying the structure of this compound to enhance specific activities, such as inhibitory potency against therapeutic targets like PARP-1. acs.orguic.edu This approach helps to balance multiple competing objectives in molecular design. acs.org

The development of autonomous computational workflows for molecular design promises to significantly reduce the timeline for discovering novel therapeutic candidates based on the quinoxalinone scaffold. chim.it

Advanced Characterization Techniques for Dynamic Systems

Understanding the reaction mechanisms and dynamic behavior of this compound is crucial for optimizing its synthesis and applications. While standard techniques like NMR and FT-IR provide structural information, advanced methods are needed to probe dynamic processes. acs.orgresearchgate.net

Time-Resolved Spectroscopy: Techniques like pulse radiolysis and transient absorption spectroscopy can be used to study the kinetics and spectral characteristics of short-lived intermediates, such as radicals and excited states, formed during reactions. mdpi.com For instance, pulse radiolysis has been used to characterize the transient absorption spectra of radicals formed from the oxidation of quinoxalin-2-one, providing rate constants for specific reactions. mdpi.com Time-resolved infrared (TRIR) spectroscopy is another powerful tool for studying photogenerated intermediates in photocatalytic systems involving quinoxalinone-like chromophores. rsc.org

In-Situ Monitoring: The ability to monitor reactions in real-time provides invaluable mechanistic insight. The development of in-situ spectroscopic techniques compatible with unconventional synthesis methods (e.g., flow reactors) will be essential for understanding and optimizing these new processes.

Computational Modeling: Molecular dynamics (MD) simulations can provide atomic-level insight into the structural and dynamic properties of molecules and their interactions. nih.gov MD simulations are increasingly used to analyze and validate the adsorption of molecules like quinoxalines onto surfaces, which is critical for applications such as corrosion inhibition. researchgate.net This computational approach can elucidate reaction mechanisms and predict the behavior of dynamic systems. researchgate.netnih.gov

Development of Novel Functional Materials with Tunable Properties

The unique structure of the quinoxalinone scaffold makes it an attractive building block for a variety of functional materials. taylorfrancis.comnih.gov The presence of the allyl group in this compound offers a reactive handle for polymerization or grafting, opening avenues for the creation of advanced materials with tailored characteristics.

Polymers and Organic Electronics: Quinoxaline derivatives are utilized in the development of dyes, fluorescent materials, and electroluminescent materials. taylorfrancis.comnih.gov The π-conjugated system of the quinoxalinone core can be exploited to create organic semiconductors. The allyl group of this compound could serve as a monomer for creating polymers with specific optoelectronic properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable porosity and high surface areas, making them suitable for applications in catalysis and gas storage. mdpi.com Ligands with aliphatic backbones are gaining attention for creating MOFs with unique features like increased conformational freedom. The quinoxalinone moiety can be incorporated into ligands for MOF synthesis, potentially leading to materials with novel catalytic or responsive properties.

Chemosensors: Quinoxaline-based fluorophores can exhibit changes in their absorption and emission wavelengths in response to environmental changes, such as pH. This property makes them promising candidates for the development of chemosensors, which could be incorporated into materials like electrospun fibers for various applications.

Interdisciplinary Research Synergies in Quinoxalinone Chemistry

The future advancement of this compound and related compounds will heavily rely on the convergence of multiple scientific disciplines. The diverse applications of quinoxalinones in medicine, materials science, and agriculture necessitate a collaborative approach.

Chemistry and Biology: Synthetic organic chemists developing novel pathways for quinoxalinone synthesis will need to work closely with pharmacologists and biologists to evaluate the therapeutic potential of new derivatives against a range of diseases, including cancer, microbial infections, and viral illnesses. nih.gov

Computational and Experimental Science: The integration of AI-driven molecular design with experimental synthesis and testing creates a powerful closed-loop system for accelerated discovery. chim.it Computational models can guide experimental efforts, while experimental results provide crucial data to refine and improve the predictive power of AI models.

Materials Science and Engineering: The design of novel functional materials based on this compound requires synergy between materials scientists, who can characterize material properties, and chemists, who can design and synthesize the molecular building blocks. This collaboration is essential for developing materials with tunable optical, electronic, or catalytic functions. taylorfrancis.commdpi.com

This interdisciplinary approach will be paramount in unlocking the full potential of the quinoxalinone scaffold and its derivatives in the years to come.

Q & A

Q. What are the standard protocols for synthesizing 1-Prop-2-enylquinoxalin-2-one, and how can researchers ensure reproducibility?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between quinoxaline derivatives and propenylating agents under controlled conditions. Key steps include:

Starting Material Selection : Use high-purity quinoxalin-2-one and allyl bromide or analogous reagents.

Reaction Optimization : Employ inert atmospheres (e.g., nitrogen) and catalysts like potassium carbonate in aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Purity Validation : Confirm via melting point analysis, TLC, and HPLC (>95% purity).

Q. Reproducibility Measures :

  • Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail.
  • Include negative controls (e.g., reactions without catalyst) to validate product formation pathways.
  • Provide raw spectral data in supplementary materials to enable cross-validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be documented?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the quinoxaline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and propenyl group (vinyl protons at δ 5.0–6.0 ppm, allylic carbons at δ 30–40 ppm).
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and C=C (vinyl stretch at ~1620 cm⁻¹).
  • Mass Spectrometry : Report molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the quinoxalinone ring).

Q. Documentation Guidelines :

  • Tabulate spectral data with chemical shifts, coupling constants, and assignments (Table 1).
  • Compare experimental data with computational predictions (e.g., DFT calculations) to validate structural accuracy .

Q. Table 1. Expected Spectral Features of this compound

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.2–8.4 ppm (quinoxaline H), δ 5.8–6.2 ppm (vinyl H), δ 4.5 ppm (CH₂)
¹³C NMRδ 160 ppm (C=O), δ 120–140 ppm (aromatic C), δ 35 ppm (allylic CH₂)
IR1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C)

Advanced Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from conformational flexibility, solvent effects, or impurities. Address these through:

Computational Refinement :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO) to simulate NMR/IR spectra. Compare with experimental data to identify outliers .

Sample Re-Analysis :

  • Re-purify the compound using alternative methods (e.g., preparative HPLC) and re-acquire spectra to rule out impurities .

Dynamic Effects :

  • Use variable-temperature NMR to detect rotameric equilibria or hydrogen-bonding dynamics affecting peak splitting .

Case Study : If experimental ¹H NMR shows unexpected splitting in vinyl protons, consider restricted rotation around the C–N bond and validate via NOESY experiments .

Q. What methodological considerations are critical when employing X-ray crystallography to determine the crystal structure of this compound?

Methodological Answer:

Crystal Growth : Optimize solvent systems (e.g., slow evaporation of dichloromethane/methanol) to obtain diffraction-quality crystals.

Data Collection :

  • Use synchrotron radiation or a high-flux lab source (Mo Kα, λ = 0.71073 Å) for high-resolution data (<0.8 Å resolution).
  • Collect full-sphere data with >98% completeness to ensure robust refinement .

Refinement with SHELXL :

  • Apply anisotropic displacement parameters for non-H atoms.
  • Model hydrogen bonds using SHELXL’s AFIX commands and validate via R1 values (<5%) and residual density maps .

Hydrogen-Bond Analysis :

  • Use graph-set notation (e.g., S(6) motifs for intramolecular H-bonds) to classify interaction patterns (Figure 1) .

Q. Table 2. Refinement Parameters for X-ray Crystallography

ParameterValue
Resolution Range0.75–30.0 Å
R1 (I > 2σ(I))0.042
wR2 (all data)0.112
H-Bond DistancesN–H···O = 2.85–3.10 Å

Q. How can researchers design studies to investigate hydrogen-bonding interactions in this compound crystals?

Methodological Answer:

Crystallographic Screening : Grow crystals under varied conditions (solvent, temperature) to isolate polymorphs.

Thermal Analysis : Use DSC/TGA to correlate H-bond stability with thermal decomposition profiles.

Computational Mapping :

  • Employ Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bond vs. van der Waals).
  • Compare with Etter’s rules for predicting H-bond-driven supramolecular assembly .

Comparative Studies :

  • Synthesize analogs (e.g., methyl-substituted derivatives) to assess how substituents modulate H-bond networks .

Example Finding : If the quinoxalinone C=O forms a D(2) motif with adjacent N–H groups, this suggests a dimeric structure stabilizing the crystal lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.